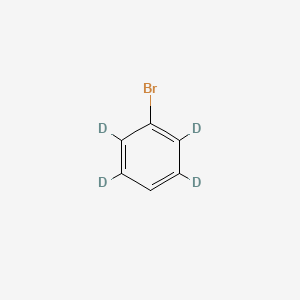

Bromobenzene-2,3,5,6-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

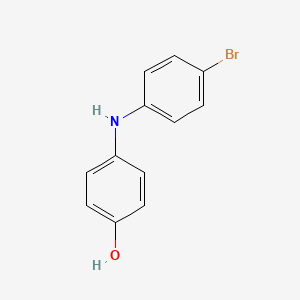

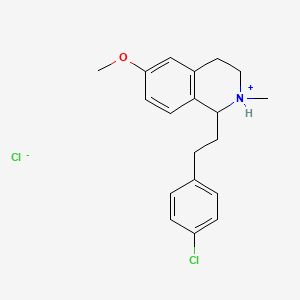

Bromobenzene-2,3,5,6-d4: is a deuterated derivative of bromobenzene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Bromination of Benzene: Bromobenzene-2,3,5,6-d4 can be synthesized by the bromination of benzene-d6 (deuterated benzene) using bromine in the presence of a Lewis acid catalyst such as iron bromide or aluminium chloride.

Sandmeyer Reaction: Another method involves the diazotization of aniline-d4 followed by a Sandmeyer reaction to introduce the bromine atom.

Industrial Production Methods: Industrial production typically follows the direct bromination method due to its simplicity and efficiency. The reaction is carried out under controlled temperature conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bromobenzene-2,3,5,6-d4 undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Grignard Reagent Formation: this compound can be converted to phenylmagnesium bromide using magnesium in dry ether.

Palladium-Catalyzed Coupling Reactions: It is used in Suzuki and Heck coupling reactions with palladium catalysts.

Major Products:

Phenylmagnesium Bromide: Formed during Grignard reactions.

Coupling Products: Various biaryl compounds formed during palladium-catalyzed coupling reactions.

Scientific Research Applications

Chemistry:

Isotopic Labeling: Used as a tracer in mechanistic studies and to investigate reaction pathways.

NMR Spectroscopy: Deuterated compounds like Bromobenzene-2,3,5,6-d4 are used in NMR spectroscopy to simplify spectra and study molecular dynamics.

Biology and Medicine:

Metabolic Studies: Used to study metabolic pathways and enzyme mechanisms due to its deuterium content.

Industry:

Mechanism of Action

Metabolic Activation: Bromobenzene-2,3,5,6-d4 is metabolized by the cytochrome P-450 enzyme system to form reactive intermediates. These intermediates can bind to cellular macromolecules, leading to hepatotoxicity . The primary pathway involves the formation of bromobenzene oxide, which can deplete glutathione levels and cause liver damage .

Comparison with Similar Compounds

Bromobenzene: The non-deuterated version, used similarly in organic synthesis and as a solvent.

Chlorobenzene: Another halobenzene, used in similar applications but with different reactivity due to the chlorine atom.

Fluorobenzene: Less reactive than bromobenzene, used in specialized applications.

Uniqueness: Bromobenzene-2,3,5,6-d4 is unique due to its deuterium atoms, which make it particularly valuable in isotopic labeling and NMR studies. The presence of deuterium alters the physical and chemical properties slightly, providing insights that are not possible with non-deuterated analogs .

Properties

Molecular Formula |

C6H5Br |

|---|---|

Molecular Weight |

161.03 g/mol |

IUPAC Name |

3-bromo-1,2,4,5-tetradeuteriobenzene |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D,4D,5D |

InChI Key |

QARVLSVVCXYDNA-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1[2H])Br)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)

![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)

![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)